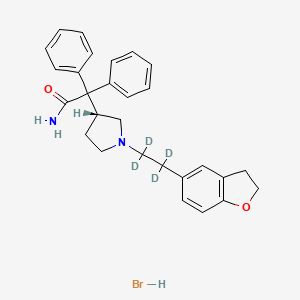
(R)-Darifenacin-d4 Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s chemical formula, its molecular weight, and its physical appearance (solid, liquid, color, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its potential reactions with other compounds and its stability under various conditions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and chemical stability.科学的研究の応用
Process Development and Synthesis
(R)-Darifenacin-d4 hydrobromide, a potent M3 selective receptor antagonist, has garnered interest in various scientific applications beyond its clinical use for treating urinary incontinence. Research into its synthesis and formulation has led to advancements in pharmaceutical manufacturing processes and analytical methods. A study by Pramanik et al. (2012) introduced an efficient commercial manufacturing process for darifenacin hydrobromide, highlighting its significance in pharmaceutical formulations Pramanik et al., 2012. Similarly, Zang Heng-chang (2012) developed a synthesis method for darifenacin hydrobromide, yielding a product confirmed by 1H-NMR and MS, demonstrating the chemical's importance in research focused on improving synthetic routes and yields Zang Heng-chang, 2012.
Analytical Method Development
Significant efforts have been made in developing and validating analytical methods for the quantification and quality control of darifenacin hydrobromide. Acharya et al. (2018) developed a simple, precise, and accurate RP-HPLC method for determining darifenacin hydrobromide in bulk drug and pharmaceutical dosage forms, showcasing the drug's analytical assessment importance Acharya et al., 2018. Murthy et al. (2009) introduced a chiral HPLC method for the separation and quantification of R-Darifenacin from its enantiomer, indicating the importance of chirality in the drug's effectiveness and safety profile Murthy et al., 2009.
Formulation Development
Research on darifenacin hydrobromide has also extended to its formulation development, aiming to enhance its bioavailability and patient compliance. Allah et al. (2018) investigated darifenacin hydrobromide loaded nanostructured lipid carriers (NLCs), demonstrating the potential of NLCs in enhancing the bioavailability of darifenacin hydrobromide compared to conventional dosage forms Allah et al., 2018. Abbas et al. (2019) formulated darifenacin hydrobromide as fast-dissolving buccal films, aiming for improved disintegration and dissolution rates, which could lead to better patient compliance Abbas et al., 2019.
Safety And Hazards
This involves detailing the compound’s toxicity, potential health effects, and necessary safety precautions when handling it.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
特性
IUPAC Name |
2,2-diphenyl-2-[(3R)-1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1/i13D2,16D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-FQBYKBRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CC[C@@H](C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Darifenacin-d4 Hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)
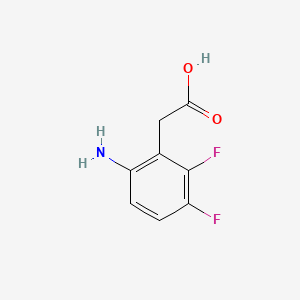
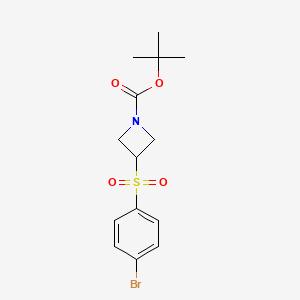
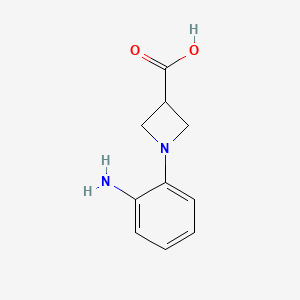
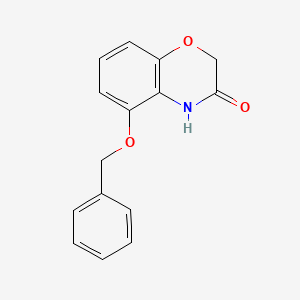
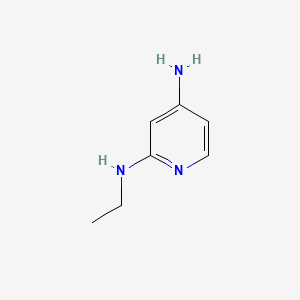
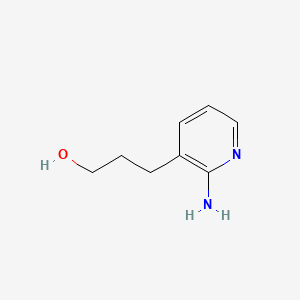
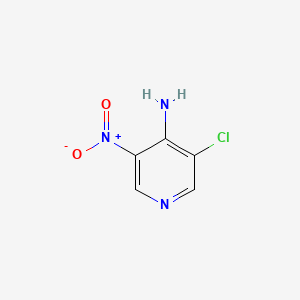
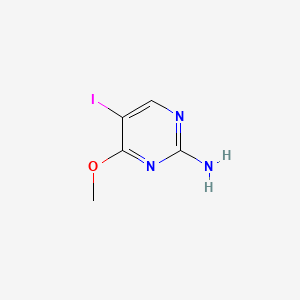
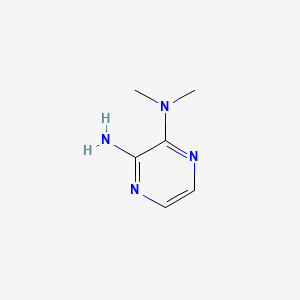
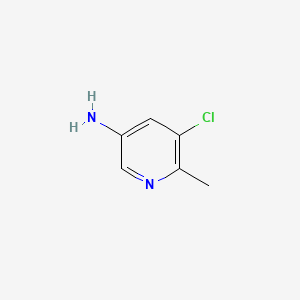
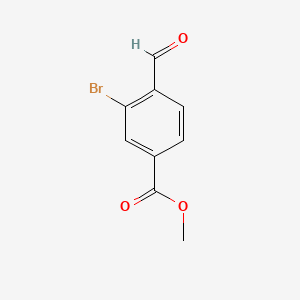
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)